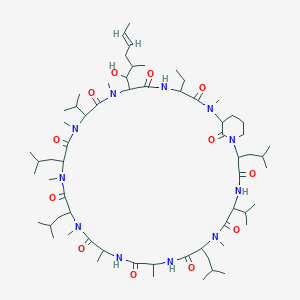

Cyclosporin lactam(3,4)

Description

Properties

CAS No. |

115141-85-0 |

|---|---|

Molecular Formula |

C64H113N11O12 |

Molecular Weight |

1228.6 g/mol |

IUPAC Name |

29-ethyl-26-[(E)-1-hydroxy-2-methylhex-4-enyl]-7,11,14,16,19,22,25,31-octamethyl-2,8,17,20-tetrakis(2-methylpropyl)-5,23-di(propan-2-yl)-1,4,7,10,13,16,19,22,25,28,31-undecazabicyclo[30.3.1]hexatriacontane-3,6,9,12,15,18,21,24,27,30,36-undecone |

InChI |

InChI=1S/C64H113N11O12/c1-24-26-28-41(15)53(76)52-57(80)67-44(25-2)59(82)69(18)45-29-27-30-75(62(45)85)47(32-36(5)6)56(79)68-50(39(11)12)63(86)70(19)46(31-35(3)4)55(78)65-42(16)54(77)66-43(17)58(81)71(20)48(33-37(7)8)60(83)72(21)49(34-38(9)10)61(84)73(22)51(40(13)14)64(87)74(52)23/h24,26,35-53,76H,25,27-34H2,1-23H3,(H,65,78)(H,66,77)(H,67,80)(H,68,79)/b26-24+ |

InChI Key |

QSIFPOPKQLQWNU-SHHOIMCASA-N |

SMILES |

CCC1C(=O)N(C2CCCN(C2=O)C(C(=O)NC(C(=O)N(C(C(=O)NC(C(=O)NC(C(=O)N(C(C(=O)N(C(C(=O)N(C(C(=O)N(C(C(=O)N1)C(C(C)CC=CC)O)C)C(C)C)C)CC(C)C)C)CC(C)C)C)C)C)CC(C)C)C)C(C)C)CC(C)C)C |

Isomeric SMILES |

CCC1C(=O)N(C2CCCN(C2=O)C(C(=O)NC(C(=O)N(C(C(=O)NC(C(=O)NC(C(=O)N(C(C(=O)N(C(C(=O)N(C(C(=O)N(C(C(=O)N1)C(C(C)C/C=C/C)O)C)C(C)C)C)CC(C)C)C)CC(C)C)C)C)C)CC(C)C)C)C(C)C)CC(C)C)C |

Canonical SMILES |

CCC1C(=O)N(C2CCCN(C2=O)C(C(=O)NC(C(=O)N(C(C(=O)NC(C(=O)NC(C(=O)N(C(C(=O)N(C(C(=O)N(C(C(=O)N(C(C(=O)N1)C(C(C)CC=CC)O)C)C(C)C)C)CC(C)C)C)CC(C)C)C)C)C)CC(C)C)C)C(C)C)CC(C)C)C |

Synonyms |

cyclosporin lactam(3,4) |

Origin of Product |

United States |

Conformational Analysis of Cyclosporin Lactam 3,4 and Its Analogues

Spectroscopic Techniques for Conformational Elucidation

Spectroscopic methods are pivotal in defining the conformational landscape of complex cyclic peptides like Cyclosporin (B1163) lactam(3,4) in different environments.

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for determining the three-dimensional structure of molecules in solution. For Cyclosporin lactam(3,4) and its parent compound, cyclosporin A, NMR studies, including 1D difference Nuclear Overhauser Effect (NOE) and 2D (NOESY or ROESY) experiments, have been instrumental in establishing their solution conformations. nih.gov

In apolar solvents such as chloroform, cyclosporin A adopts a well-defined conformation characterized by a type II' beta-turn involving the Sar³-MeLeu⁴ residues. nih.govnih.gov Remarkably, the solution conformation of Cyclosporin lactam(3,4) has been found to be virtually indistinguishable from that of cyclosporin A in these solvents. nih.gov This indicates that the lactam bridge successfully stabilizes the bioactive conformation. The analysis of proton-proton distances through NOE data provides crucial constraints for building molecular models. For instance, the observation of an Hα-Hα NOE contact is indicative of a cis-peptide bond, a key feature in the conformational analysis of cyclosporins. mdpi.com Furthermore, NMR has been used to study the interaction of cyclosporin A with metal ions, revealing conformational changes and cis-trans isomerization of peptide bonds upon complexation. nih.govnih.gov

| Compound | Key NMR Technique(s) | Solvent | Major Conformational Feature(s) | Reference |

|---|---|---|---|---|

| Cyclosporin A | 1D difference NOE, 2D NOESY/ROESY | Apolar (e.g., CDCl₃) | Type II' beta-turn at Sar³-MeLeu⁴; one cis-amide bond between MeLeu⁹ and MeLeu¹⁰ | nih.govnih.gov |

| Cyclosporin lactam(3,4) | 1D difference NOE, 2D NOESY/ROESY | Apolar | Conformation indistinguishable from Cyclosporin A | nih.gov |

| [L-MeAla³]Cs | 1D difference NOE, 2D NOESY/ROESY | Not specified | Cis-amide bond between Sar³ and MeLeu⁴ | nih.gov |

| Cyclosporin A Complex with Mg(II) or Ce(III) | 2D NMR, relaxation rate analysis | Acetonitrile (B52724) | Substantial alteration of peptide structure, including cis-trans conversion of peptide bonds | nih.gov |

X-ray crystallography provides high-resolution, solid-state structural information, complementing the solution-state data from NMR. While a specific crystal structure for Cyclosporin lactam(3,4) is not detailed in the provided search results, the crystallographic analysis of cyclosporin A and its complexes is well-documented and offers a foundational understanding. The crystal structure of cyclosporin A reveals a "closed" conformation in apolar environments, featuring four intramolecular hydrogen bonds. nih.govnih.gov In contrast, when bound to its target protein, cyclophilin, it adopts an "open" conformation with all-trans peptide bonds. nih.govethz.chnih.gov

X-ray studies of various cyclosporin analogues and their complexes with proteins like cyclophilin have been crucial in understanding the structure-activity relationships. nih.govcsic.esnih.gov For example, the crystal structure of a complex between human cyclophilin A and cyclosporin A has been refined to 2.1 Å resolution, providing a detailed picture of the interactions. nih.gov These studies underscore the importance of specific conformations for biological activity and how modifications, such as the introduction of a lactam ring, can influence the molecule's ability to adopt the necessary bioactive fold.

Identification of Key Conformational Features

Beta-turns are crucial secondary structural elements that allow peptide chains to reverse direction. chemdiv.com In cyclosporin A, a type II' beta-turn is a dominant feature in apolar solvents, located at the Sar³-MeLeu⁴ segment. nih.govnih.gov This specific turn is considered important for the molecule's immunosuppressive activity. The synthesis of Cyclosporin lactam(3,4) was, in part, aimed at stabilizing this type II' beta-turn. nih.gov The lactam bridge constrains the peptide backbone, favoring the formation of a beta-turn. researchgate.net The fact that Cyclosporin lactam(3,4) retains the type II' beta-turn demonstrates the success of this strategy. nih.gov

The presence of seven N-methylated amino acids in cyclosporin A allows for a higher propensity of cis-amide bond conformations. nih.gov The equilibrium between cis and trans isomers of these N-methylated peptide bonds is a key factor in the conformational flexibility of cyclosporins. nih.govnih.gov In the "closed" conformation of cyclosporin A observed in apolar solvents, there is a cis-peptide bond between MeLeu⁹ and MeLeu¹⁰. nih.gov However, when bound to cyclophilin, all peptide bonds are in the trans conformation. ethz.ch

Influence of Lactam Ring Formation on Cyclosporin Backbone Conformation

The introduction of a lactam bridge between residues 3 and 4 in Cyclosporin lactam(3,4) serves as a significant conformational constraint. This modification effectively locks a portion of the peptide backbone, aiming to stabilize a particular conformation. nih.govacs.org The primary goal of creating this analogue was to stabilize the type II' beta-turn at the Sar³-MeLeu⁴ position, which is believed to be part of the bioactive conformation. nih.gov

Computational and Molecular Modeling Approaches to Conformation

Computational and molecular modeling techniques have become indispensable tools for elucidating the conformational dynamics and structural preferences of complex cyclic peptides like Cyclosporin lactam(3,4). These in silico methods complement experimental data, such as that obtained from Nuclear Magnetic Resonance (NMR) spectroscopy, by providing detailed insights into the conformational landscapes, energy minima, and the influence of structural modifications on the molecule's three-dimensional architecture.

Research in this area leverages a variety of computational strategies, including molecular dynamics (MD) simulations, to explore the conformational space available to cyclosporin analogues. cbi-society.orgnih.govmdpi.comnih.gov MD simulations allow for the observation of molecular motion over time, providing a dynamic picture of the peptide's behavior and the stability of different conformations. cbi-society.orgnih.govmdpi.comnih.gov These simulations often employ different force fields, such as AMBER, to model the interatomic interactions and are conducted in various simulated environments to mimic different solvent conditions. cbi-society.orgnih.gov

For Cyclosporin A (CsA), the parent compound of Cyclosporin lactam(3,4), extensive computational studies have been performed. cbi-society.orgnih.govnih.gov These studies have investigated its chameleonic nature, characterized by its ability to adopt different conformations depending on the polarity of its environment. cbi-society.orgnih.gov In apolar solvents, which mimic the interior of a cell membrane, CsA predominantly adopts a "closed" conformation featuring a type II' β-turn at the Sar³-MeLeu⁴ residues and a network of intramolecular hydrogen bonds. nih.govresearchgate.net

Experimental NMR studies have demonstrated that the conformation of Cyclosporin lactam(3,4) in solution is virtually indistinguishable from that of CsA in apolar solvents. nih.gov The lactam bridge in Cyclosporin lactam(3,4) was specifically designed to stabilize the type II' β-turn between the Sar³ and MeLeu⁴ residues. nih.gov This structural constraint reduces the conformational flexibility of the peptide backbone in this region, locking it into the bioactive conformation.

Molecular dynamics simulations on CsA in apolar environments have provided detailed energetic and structural data that, given the high degree of conformational similarity, can be extrapolated to understand the conformational preferences of Cyclosporin lactam(3,4). These simulations reveal the relative energies of different conformers and the key dihedral angles that define the backbone topology.

Detailed Research Findings from Computational Studies on Cyclosporin A (relevant to Cyclosporin lactam(3,4))

Computational analyses of CsA have identified several key conformational features that are stabilized in Cyclosporin lactam(3,4). The primary feature is the type II' β-turn. The stability of this turn is crucial for the molecule's interaction with its biological targets.

Molecular dynamics simulations allow for the calculation of free energy landscapes (FELs), which map the conformational space of the molecule and identify the most stable, low-energy states. cbi-society.orgnih.gov For CsA in non-polar environments, the FELs consistently show a deep energy minimum corresponding to the closed conformation with the intact type II' β-turn.

The table below summarizes key computational parameters and findings for the predominant conformation of Cyclosporin A in apolar solvents, which serves as a model for the conformation of Cyclosporin lactam(3,4).

| Computational Parameter | Finding for CsA in Apolar Solvents (Model for Cyclosporin lactam(3,4)) | Significance |

| Predominant Conformation | "Closed" form with a type II' β-turn at Sar³-MeLeu⁴ | This conformation is stabilized by the lactam bridge in Cyclosporin lactam(3,4). |

| Key Dihedral Angles (φ, ψ) for Sar³ | Consistent with a type II' β-turn | Defines the specific backbone geometry essential for biological activity. |

| Key Dihedral Angles (φ, ψ) for MeLeu⁴ | Consistent with a type II' β-turn | Defines the specific backbone geometry essential for biological activity. |

| Intramolecular Hydrogen Bonds | A network of stable hydrogen bonds is present. | These bonds shield the polar amide groups, facilitating membrane permeability. |

| Solvent Accessible Surface Area (SASA) | Lower in the "closed" conformation | Indicates a more compact structure with hydrophobic residues exposed. |

The following table presents representative data from molecular dynamics simulations of CsA that illustrate the conformational stability.

| Simulation Metric | Value Range for "Closed" Conformation of CsA | Interpretation for Cyclosporin lactam(3,4) |

| Root Mean Square Deviation (RMSD) of Backbone Atoms | Low and stable over simulation time | Indicates a well-defined and stable overall conformation. |

| Potential Energy | Fluctuates around a low average value | Suggests the conformation resides in a stable energy minimum. |

| β-turn Dihedral Angle Population | High population of angles corresponding to a type II' β-turn | Confirms the stability of this critical secondary structure element. |

Molecular Mechanisms of Action and Protein Interactions of Cyclosporin Lactam 3,4

Cyclophilin Binding and Complex Formation

The initial and essential step in the mechanism of action for cyclosporins is the binding to a family of ubiquitous intracellular proteins known as cyclophilins. drugbank.commdpi.com This interaction forms a composite molecular surface that is responsible for the subsequent biological activity.

However, despite this conformational similarity, the biological activity of Cyclosporin (B1163) lactam(3,4) is markedly reduced. In assays measuring the inhibition of concanavalin (B7782731) A-stimulated thymocytes, Cyclosporin lactam(3,4) exhibits significantly weaker immunosuppressive activity compared to Cyclosporin A. nih.gov This suggests that while the molecule likely retains its ability to bind to cyclophilin, the resulting complex is less effective at inhibiting downstream targets. The reduced activity is hypothesized to be a result of steric hindrance between the lactam-modified analogue and its receptor target, rather than a failure to bind cyclophilin. nih.gov

| Compound | IC₅₀ (nM) for Inhibition of Stimulated Thymocytes |

|---|---|

| Cyclosporin A (CsA) | 5 |

| Cyclosporin lactam(3,4) | 100 |

Data from Aebi, J. D., et al. (1991). nih.gov

Cyclophilins belong to a class of enzymes known as peptidyl-prolyl cis-trans isomerases (PPIases). acs.orgdeepdyve.com Their primary enzymatic function is to catalyze the isomerization of peptide bonds preceding proline residues, switching them between cis and trans conformations. Current time information in Bangalore, IN.nih.gov This isomerization is often a rate-limiting step in the folding of newly synthesized proteins, and cyclophilins act as chaperones to accelerate this process, ensuring proteins achieve their correct three-dimensional structure. nih.govnih.gov The immunosuppressive action of cyclosporins is independent of the inhibition of this PPIase activity; rather, it "hijacks" the cyclophilin protein to create a new functional complex. mdpi.comgoogle.com

Inhibition of Calcineurin (Protein Phosphatase 2B)

The cornerstone of the immunosuppressive effect of the Cyclosporin-Cyclophilin complex is the inhibition of calcineurin, a calcium and calmodulin-dependent serine/threonine protein phosphatase. google.comnih.govnih.gov

Following the formation of the initial binary complex, the Cyclosporin lactam(3,4)-cyclophilin unit binds to calcineurin. google.comnih.gov This creates a stable ternary complex composed of the three distinct molecules. unifiedpatents.com In the case of the highly active Cyclosporin A, the drug acts as an adapter, creating a composite surface with cyclophilin that interfaces with a specific binding site on calcineurin, effectively blocking the enzyme's active site from accessing its substrates. google.com

For Cyclosporin lactam(3,4), the significantly reduced immunosuppressive activity (a 20-fold increase in IC₅₀) strongly implies that the formation or function of this ternary complex is impaired. nih.gov Given that the conformation of the lactam analogue is similar to Cyclosporin A, the data suggests that the lactam modification introduces steric hindrance that prevents the efficient binding of the Cyclosporin lactam(3,4)-cyclophilin complex to calcineurin. nih.gov This weaker interaction results in poor inhibition of calcineurin's phosphatase activity.

A primary substrate of calcineurin in T-lymphocytes is the Nuclear Factor of Activated T-cells (NF-AT) family of transcription factors. drugbank.comnih.gov Upon T-cell activation, intracellular calcium levels rise, activating calcineurin. nih.gov Activated calcineurin then dephosphorylates NF-AT proteins in the cytoplasm. drugbank.comnih.gov This dephosphorylation exposes a nuclear localization signal, allowing NF-AT to translocate into the nucleus, where it binds to DNA and promotes the transcription of genes essential for the immune response. drugbank.com

By inhibiting calcineurin, the Cyclosporin-Cyclophilin complex prevents the dephosphorylation of NF-AT. nih.govresearchgate.net Consequently, NF-AT remains phosphorylated and is retained in the cytoplasm, unable to initiate the transcription of its target genes. drugbank.com The markedly lower potency of Cyclosporin lactam(3,4) indicates that its ability to disrupt this critical step is severely compromised. nih.gov The inefficient inhibition of calcineurin by the Cyclosporin lactam(3,4)-cyclophilin complex would lead to a significantly lesser impact on NF-AT dephosphorylation, allowing the signaling pathway to proceed, albeit with reduced efficiency compared to an untreated state.

Downregulation of Cytokine Gene Transcription (e.g., Interleukin-2, Interleukin-4) in Experimental Systems

The nuclear translocation of NF-AT is a critical event for the transcription of a suite of cytokine genes, most notably Interleukin-2 (IL-2) and Interleukin-4 (IL-4). nih.govjkaoms.org IL-2 is a potent T-cell growth factor that drives the clonal expansion of activated T-cells. drugbank.com The inhibition of the calcineurin/NF-AT pathway by an effective Cyclosporin A-cyclophilin complex effectively shuts down the production of these cytokines at the transcriptional level. mdpi.comjkaoms.orgnih.gov

The weak immunosuppressive activity of Cyclosporin lactam(3,4) in T-cell proliferation assays is a direct reflection of its failure to effectively suppress this gene transcription cascade. nih.gov The 20-fold higher concentration of Cyclosporin lactam(3,4) required to achieve 50% inhibition of T-cell response, compared to Cyclosporin A, demonstrates its limited ability to prevent the transcription of essential cytokines like IL-2 and IL-4. nih.gov This reduced efficacy is the ultimate downstream consequence of the steric hindrance that impairs the formation of a fully inhibitory ternary complex with calcineurin.

| Compound Name |

|---|

| Calcineurin |

| Calmodulin |

| Cyclophilin |

| Cyclosporin A |

| Cyclosporin lactam(3,4) |

| Interleukin-2 |

| Interleukin-4 |

| Nuclear Factor of Activated T-cells (NF-AT) |

| Sarcosine |

Other Proposed Intracellular Targets and Pathways Under Research Investigation

Mitochondrial Permeability Transition Pore (mPTP) Inhibition in In Vitro Models

The mitochondrial permeability transition pore (mPTP) is a high-conductance channel in the inner mitochondrial membrane, the opening of which can lead to mitochondrial swelling, dissipation of the membrane potential, and initiation of cell death pathways. nih.govnih.gov The inhibition of this pore is a significant area of research, particularly for its potential cytoprotective effects.

Research has firmly established that Cyclosporin A (CsA) is a potent inhibitor of the mPTP. nih.govscienceopen.com The primary mechanism of this inhibition is through the binding of CsA to cyclophilin D (CypD), a mitochondrial matrix protein that positively regulates mPTP opening. nih.govnih.gov The CsA-CypD complex prevents CypD from inducing the conformational changes in mPTP components that lead to pore opening, especially under conditions of high mitochondrial Ca²⁺ and oxidative stress. nih.govnih.gov This action is independent of CsA's immunosuppressive effects, which are mediated by the cytosolic Cyclophilin A-calcineurin pathway. nih.gov

This separation of function is highlighted by studies on non-immunosuppressive cyclosporin analogs. For instance, NIM811 ([Melle-4]-cyclosporine), which does not inhibit calcineurin, retains a strong ability to bind CypD and inhibit the mPTP. nih.govkeaipublishing.comnih.gov In various in vitro models, both CsA and NIM811 have been shown to prevent mPTP opening, thereby preserving mitochondrial function and protecting cells from apoptotic or necrotic death induced by stressors like UVA irradiation or ischemia-reperfusion injury. nih.govkeaipublishing.com In studies on human conjunctival epithelial cells, CsA was shown to block inflammation-induced mPTP opening and subsequent apoptosis. arvojournals.org Similarly, in rat liver mitochondria, ex vivo treatment with CsA led to marked inhibition of the PTP. nih.gov

While direct experimental data on Cyclosporin lactam(3,4) is scarce in the reviewed literature, the extensive research on other analogs provides a framework for its potential activity. Modifications at positions 3 and 4 of the cyclosporin ring are known to abrogate calcineurin binding, thereby eliminating immunosuppressive activity, while often retaining the ability to bind cyclophilins. google.com Given that mPTP inhibition is mediated by CypD binding, it is plausible that Cyclosporin lactam(3,4) could function as a selective, non-immunosuppressive mPTP inhibitor, similar to analogs like NIM811 and DEBIO 025. google.com

| Compound | Experimental Model | Key Finding | Reference |

|---|---|---|---|

| Cyclosporin A (CsA) | HaCaT keratinocytes (UVA-irradiated) | Prevented cell death by inhibiting mPTP opening. | nih.gov |

| NIM811 | HaCaT keratinocytes (UVA-irradiated) | Demonstrated a similar cytoprotective effect to CsA through mPTP inhibition. | nih.gov |

| Cyclosporin A (CsA) | Human conjunctival epithelial cells (IOBA-NHC) | Blocked inflammation-induced mPTP opening, loss of mitochondrial membrane potential, and apoptosis. | arvojournals.org |

| Cyclosporin A (CsA) | Rat liver mitochondria | Exerted marked PTP inhibition ex vivo after in vivo administration. | nih.gov |

| Cyclosporin A (CsA) | Cardiac-isolated mitochondria | Delayed mPTP opening by promoting phosphate-dependent mitochondrial Ca²+ sequestration. | nih.govmdpi.com |

P-glycoprotein (Pgp) Inhibition and Efflux Transporter Modulation in Research

P-glycoprotein (Pgp), also known as multidrug resistance protein 1 (MDR1), is an ATP-dependent efflux pump that transports a wide range of substrates out of cells. Its overexpression in cancer cells is a major cause of multidrug resistance (MDR). Cyclosporin A was one of the first modulators of Pgp to be identified and has been extensively studied as a chemosensitizer. nih.govacs.org

In vitro studies have demonstrated that CsA can inhibit Pgp-mediated drug efflux. nih.govacs.org The mechanism involves direct interaction with the transporter, though the precise binding site is complex. acs.org Research using photoaffinity-labeled cyclosporins suggests that Pgp binds a large domain of the cyclosporin molecule, involving residues 4-9 and the side chain of residue 1. nih.govacs.org This interaction can inhibit the ATPase activity of Pgp, which is necessary for the energy-dependent efflux of substrates. nih.gov

The structure-activity relationship (SAR) for Pgp inhibition by cyclosporins is intricate. Studies on dozens of natural and synthetic analogs have revealed that modifications at various positions significantly alter inhibitory activity. acs.orgnih.gov For example, oxidation of the hydroxyl group at position 1 can increase Pgp inhibition, whereas modifications at position 2 can reduce efficacy. nih.gov The non-immunosuppressive analog PSC-833 has been shown to be a more potent Pgp inhibitor than CsA. nih.gov An analysis of 60 different cyclosporin analogues found that larger hydrophobic side chains at positions 1, 4, 6, and 8 generally favored Pgp inhibition. acs.org

Specific data on the Pgp inhibitory activity of Cyclosporin lactam(3,4) is not available in the cited literature. However, the SAR studies provide a basis for prediction. Modifications involving residues 3 and 4, as in Cyclosporin lactam(3,4), fall within the identified Pgp binding domain (residues 4-9). acs.org Therefore, the formation of a lactam ring in this region would be expected to significantly influence the conformation and binding affinity of the molecule for Pgp, though the precise effect—whether an increase or decrease in inhibition—would require direct experimental testing.

| Compound | Assay | Cell Line | IC₅₀ Value | Reference |

|---|---|---|---|---|

| Cyclosporin A (CsA) | Calcein-AM Efflux | Human MDR-CEM (VBL₁₀₀) | 3.4 µM | acs.org |

| SDZ 214-103 | Calcein-AM Efflux | Human MDR-CEM (VBL₁₀₀) | 1.6 µM | acs.org |

| Cyclosporin A (CsA) | Daunorubicin Transport | NIH-3T3-G185 | 1.4 µM | asm.org |

| PSC-833 | Vinblastine Uptake / ATPase Activity | MDR Chinese hamster ovary cells | Identified as one of the strongest inhibitors among tested analogs. | nih.gov |

Modulation of Protein Kinase C and Cellular Calcium Signaling in Experimental Settings

The interplay between cyclosporins, protein kinase C (PKC), and cellular calcium signaling represents another layer of their complex pharmacology, distinct from the primary calcineurin inhibition pathway that governs immunosuppression.

PKC is a family of serine/threonine kinases involved in numerous signal transduction cascades. wikipedia.org Some experimental findings suggest that CsA can directly modulate PKC activity. In one study using renal epithelial cells, CsA was shown to inhibit PKC activity in a dose-dependent manner. nih.gov This inhibition was proposed as a potential contributor to its cellular effects. nih.gov Further research in cultured murine hair epithelial cells found that CsA reduced the expression and membrane translocation of several PKC isozymes (α, βI, βII, and η), suggesting that the hair-growth-promoting activity of CsA could be linked to its downregulation of PKC. nih.gov

Regarding calcium signaling, the primary effect of CsA is mediated through its inhibition of calcineurin, a Ca²⁺/calmodulin-dependent phosphatase. nih.gov This action prevents the dephosphorylation and nuclear translocation of the Nuclear Factor of Activated T-cells (NFAT), a key step in T-cell activation. nih.gov Beyond this, research indicates other effects on calcium homeostasis. A study in LLC-PK1 porcine kidney cells demonstrated that while CsA did not alter basal intracellular calcium levels, it amplified the calcium response to other stimuli by inhibiting the plasma membrane Ca²⁺ pump (PMCA). nih.gov This inhibition of calcium extrusion could lead to sustained elevations in intracellular calcium, potentially influencing various cellular processes. nih.gov

As with other targets, direct experimental evidence for the effects of Cyclosporin lactam(3,4) on PKC and calcium signaling pathways is not detailed in the available literature. However, the known effects of CsA provide a benchmark. Since the lactam modification at positions 3 and 4 is designed to prevent the formation of the active complex with cyclophilin and calcineurin, google.com it is likely that Cyclosporin lactam(3,4) would not inhibit the calcineurin/NFAT pathway. Its potential effects on PKC or other calcium channels like the PMCA would be independent of this mechanism and would require specific investigation to determine if the structural change alters these off-target interactions.

| Target/Pathway | Experimental Model | Observed Effect of Cyclosporin A | Reference |

|---|---|---|---|

| Protein Kinase C (PKC) | Renal epithelial cell cytosol | Dose-dependent inhibition of PKC activity. | nih.gov |

| Protein Kinase C (PKC) | Murine hair epithelial cells | Reduced expression and membrane translocation of PKC isozymes α, βI, βII, and η. | nih.gov |

| Plasma Membrane Ca²⁺ Pump (PMCA) | LLC-PK1 kidney cells | Inhibited PMCA activity, leading to an amplified intracellular Ca²⁺ response to stimuli. | nih.gov |

| Calcineurin/NFAT Pathway | Human T-cells | Inhibits calcineurin phosphatase activity, blocking NFAT nuclear translocation. | nih.gov |

Cellular and Subcellular Investigations of Cyclosporin Lactam 3,4 Activity

Effects on T-Lymphocyte Activation in In Vitro Models

Cyclosporin (B1163) lactam(3,4), also referred to as [lactam3,4]Cs in scientific literature, was synthesized to study the conformational requirements for the immunosuppressive activity of cyclosporins. Research has shown that the conformation of [lactam3,4]Cs in solution is indistinguishable from that of its parent compound, Cyclosporin A (CsA). acs.org

Despite this conformational similarity, its effect on T-lymphocyte activation is significantly weaker than that of CsA. In studies using concanavalin (B7782731) A-stimulated murine thymocytes, Cyclosporin lactam(3,4) exhibited weak immunosuppressive activity. acs.org The concentration required to cause 50% inhibition (IC50) of T-lymphocyte proliferation was found to be 100 nM. This is substantially higher than the IC50 of Cyclosporin A, which is 5 nM under the same conditions. acs.org This suggests that while it retains the necessary three-dimensional structure, the modification at positions 3 and 4 likely causes steric hindrance at the receptor binding site, leading to reduced immunosuppressive efficacy. acs.org

Table 1: Comparative Immunosuppressive Activity on T-Lymphocytes

| Compound | IC50 (nM) for Inhibition of Concanavalin A-stimulated Thymocytes |

| Cyclosporin A (CsA) | 5 |

| Cyclosporin lactam(3,4) | 100 |

Data sourced from a 1989 study on conformationally restricted cyclosporine analogues. acs.org

Studies on Other Immune Cell Types in Research (e.g., Keratinocytes, Macrophages)

Based on a comprehensive review of available scientific literature, no specific research findings were identified regarding the effects of Cyclosporin lactam(3,4) on other immune cell types such as keratinocytes or macrophages.

Interactions with Viral Replication Mechanisms (e.g., HIV, HCV, SARS-CoV) in Cellular Models

A thorough search of published research revealed no specific studies investigating the interactions of Cyclosporin lactam(3,4) with the replication mechanisms of viruses such as HIV, HCV, or SARS-CoV in cellular models.

Modulation of Intracellular Protein Folding Processes

There is no specific information available in the reviewed scientific literature concerning the direct modulation of intracellular protein folding processes by Cyclosporin lactam(3,4). While its parent compound, Cyclosporin A, is known to interact with cyclophilins, which are involved in protein folding, the specific activity of the lactam derivative in this context has not been reported. researchgate.net

Investigation of Organelle-Specific Effects (e.g., Golgi Apparatus Redistribution)

No research data could be located that specifically investigates the organelle-specific effects of Cyclosporin lactam(3,4), such as its impact on the redistribution of the Golgi apparatus.

Structure Activity Relationship Sar Studies of Cyclosporin Lactam 3,4 and Analogues

Correlating Conformation with Observed Biological Activity in Research

The three-dimensional structure of cyclosporin (B1163) analogues is a critical determinant of their biological activity. In the case of Cyclosporin A (CsA), the conformation in apolar solvents is characterized by a type II' beta-turn involving the Sarcosine (Sar) at position 3 and the N-methylleucine (MeLeu) at position 4. nih.gov Research into a conformationally restricted analogue, Cyclosporin lactam(3,4), where a lactam bridge is introduced between residues 3 and 4 to stabilize this beta-turn, provides significant insights.

Nuclear Magnetic Resonance (NMR) studies, including 1D difference Nuclear Overhauser Effect (NOE) and 2D NOESY or ROESY, have established that the solution conformation of Cyclosporin lactam(3,4) is virtually indistinguishable from that of the parent CsA molecule. nih.govmdpi.com Despite this conformational similarity, which is essential for binding to its initial intracellular receptor, cyclophilin, Cyclosporin lactam(3,4) exhibits significantly reduced immunosuppressive activity. nih.govmdpi.com

| Compound | IC50 (nM) for Inhibition of Concanavalin (B7782731) A Stimulated Thymocytes |

|---|---|

| Cyclosporin A (CsA) | 5 |

| [D-MeAla3]Cs | 6 |

| [L-MeAla3]Cs | 100 |

| Cyclosporin lactam(3,4) | 100 |

Impact of Lactam Ring Size and Position on Bioactivity Profiles

The introduction of a lactam bridge serves to conformationally constrain the peptide backbone. The position of this bridge is critical, as demonstrated by Cyclosporin lactam(3,4). The placement of the lactam between residues 3 and 4 was specifically chosen to stabilize the bioactive conformation for cyclophilin binding. nih.govmdpi.com However, this modification simultaneously disrupts the interaction with calcineurin, highlighting the sensitivity of the bioactivity profile to the precise location of such a constraint.

While direct comparative studies on varying lactam ring sizes within the cyclosporin framework are not extensively documented in the reviewed literature, research on other cyclic peptides establishes that lactam ring size is a crucial parameter influencing biological activity. nih.govacs.orgsnmjournals.orgnih.gov Studies have shown that altering the number of atoms in the lactam ring can significantly affect the peptide's conformation and, consequently, its ability to bind to its target receptor. acs.orgsnmjournals.org For some peptides, larger ring sizes are favorable, while for others, smaller rings lead to more potent activity. acs.orgnih.gov This principle suggests that lactam rings of different sizes can serve as a sensitive tool to probe the bioactive conformation of a peptide. nih.gov Therefore, it can be inferred that the specific ring size of the lactam in Cyclosporin lactam(3,4) is a key factor in its observed biological effects, and further variations could lead to different activity profiles.

Identification of Key Residues and Functional Domains for Receptor Binding

The biological activity of cyclosporins is mediated through the formation of a ternary complex with cyclophilin and calcineurin. metu.edu.tr The cyclosporin molecule possesses distinct domains that are responsible for these interactions.

The immunosuppressive effect of cyclosporins is a result of the binding of the cyclosporin-cyclophilin complex to the protein phosphatase calcineurin. metu.edu.tr This interaction is mediated by a different set of residues on the cyclosporin molecule, primarily the side chains at positions 4, 5, and 6. metu.edu.tr The weak immunosuppressive activity of Cyclosporin lactam(3,4), despite its correct conformation for cyclophilin binding, strongly indicates that the lactam bridge between residues 3 and 4 interferes with the calcineurin interaction. nih.govmdpi.com This interference is likely due to steric hindrance, preventing the effective docking of the binary complex onto calcineurin. nih.gov

SAR for P-glycoprotein Inhibition by Cyclosporin Analogues

Cyclosporin A is a known inhibitor of the multidrug resistance transporter P-glycoprotein (P-gp). rsc.org The structure-activity relationship for P-gp inhibition by cyclosporin analogues has been investigated. Modifications at positions 1 and 2 have been shown to be critical for the interaction with P-gp. rsc.org

A non-immunosuppressive analogue, SCY-635, which features disubstitution at positions 3 and 4, has been shown to be a poor substrate for P-gp, with a significantly lower efflux ratio compared to CsA. nih.gov This finding is particularly relevant to Cyclosporin lactam(3,4), as it suggests that modifications in this region of the cyclosporin macrocycle can profoundly reduce the interaction with P-glycoprotein.

| Compound | P-gp Efflux Ratio (MDCKII-hMDR1 cells) |

|---|---|

| Cyclosporin A (CsA) | 279 |

| SCY-635 | 16.5 |

Design Principles for Developing Non-Immunosuppressive Cyclophilin Inhibitors

The development of non-immunosuppressive cyclophilin inhibitors is a key area of research, with potential applications in treating viral diseases and other conditions without compromising the immune system. nih.gov The primary design principle involves decoupling cyclophilin binding from calcineurin inhibition. nih.govsonar.ch This is achieved by modifying the cyclosporin scaffold in the region that interacts with calcineurin, while preserving the structural integrity of the cyclophilin-binding domain. nih.govmetu.edu.tr

Several strategies have proven effective:

Modification at the Calcineurin-Binding Face: Introducing substitutions at positions 4, 5, or 6 can disrupt the interaction with calcineurin. For example, replacing the N-methylleucine at position 6 with an N-methylalanine ([MeAla]⁶-CsA) results in an analogue with significantly reduced immunosuppressive activity but retained cyclophilin binding affinity. nih.gov

Modifications at the Interface of Binding Domains: As exemplified by Cyclosporin lactam(3,4) and SCY-635, modifications at positions 3 and 4 can create steric hindrance that prevents the formation of the ternary complex with calcineurin, thereby ablating immunosuppressive activity. nih.govmdpi.comnih.gov

Targeting Specific Conformations: The use of conformational constraints, such as lactam bridges, can lock the molecule in a state that is favorable for cyclophilin binding but unfavorable for subsequent calcineurin interaction. nih.govmdpi.com

These design principles have led to the development of several non-immunosuppressive cyclosporin analogues with potential therapeutic applications beyond immunosuppression. nih.govsonar.ch

Advanced Analytical Methodologies for Cyclosporin Lactam 3,4 Research

Chromatographic Separation Techniques for Research Applications

Chromatography is fundamental to isolating Cyclosporin (B1163) lactam(3,4) from complex matrices, such as fermentation broths or biological samples, and for separating it from other cyclosporin congeners. The choice of chromatographic technique is dictated by the polarity of the analyte and the required resolution.

High-Performance Liquid Chromatography (HPLC) for Analytical and Preparative Purposes

High-Performance Liquid Chromatography (HPLC) is the reference procedure for the analysis of cyclosporins. bohrium.com Reversed-phase HPLC (RP-HPLC) is the most common modality used for the separation of Cyclosporin A and its various metabolites and degradation products. nih.govresearchgate.net This technique separates compounds based on their hydrophobicity.

For the analysis of Cyclosporin lactam(3,4), an isomer of Cyclosporin A, RP-HPLC would be the primary choice. The separation is typically achieved on octadecylsilane (B103800) (C18) or octyl (C8) stationary phases. nih.govnih.gov A significant challenge in cyclosporin chromatography is the broadening of peaks, which is attributed to the presence of multiple conformational isomers in solution at room temperature. nih.gov To overcome this and improve peak shape and resolution, analyses are often performed at elevated temperatures, typically between 60°C and 80°C. ijpsonline.com

The mobile phase usually consists of a gradient or isocratic mixture of an organic solvent, like acetonitrile (B52724), and an aqueous buffer. nih.govijpsonline.com Detection is most commonly performed at a low UV wavelength, around 205-210 nm, because cyclosporins lack strong chromophores. nih.govijpsonline.com For preparative purposes, semi-preparative HPLC columns are used to isolate sufficient quantities of the compound for further structural analysis. nih.gov

| Parameter | Condition | Reference |

|---|---|---|

| Column | Reversed-phase C18 or C8 (e.g., 250 x 4.6 mm, 5 µm) | nih.govnih.gov |

| Mobile Phase | Acetonitrile / Water (gradient or isocratic) | ijpsonline.com |

| Temperature | Elevated, typically 70-80°C | scirp.org |

| Flow Rate | 1.0 - 1.5 mL/min | ijpsonline.com |

| Detection | UV at 205-210 nm | nih.gov |

Hydrophilic Interaction Liquid Chromatography (HILIC) Applications

Hydrophilic Interaction Liquid Chromatography (HILIC) is an alternative chromatographic mode that is particularly useful for separating polar compounds that are poorly retained in reversed-phase systems. mdpi.com While Cyclosporin A is highly lipophilic, its metabolites, including potential lactam structures, can exhibit increased polarity. HILIC separates compounds based on their partitioning between a water-enriched layer on the surface of a polar stationary phase and a mobile phase rich in an organic solvent.

HILIC can offer orthogonal selectivity compared to RP-HPLC, which is advantageous for separating isomeric compounds. The retention of glycopeptides in HILIC, for example, is primarily driven by the polarity of the glycan moiety. mdpi.com Similarly, the subtle changes in polarity and hydrogen bonding capacity resulting from the formation of the lactam ring in Cyclosporin lactam(3,4) could be exploited for separation using HILIC. Typical stationary phases include bare silica (B1680970) or columns bonded with polar functional groups (e.g., amide, diol), and the mobile phase consists of a high percentage of acetonitrile with a small amount of aqueous buffer.

Mass Spectrometry (MS) for Identification and Characterization

Mass spectrometry is an indispensable tool for the structural characterization of cyclosporin derivatives. It provides accurate molecular weight information and detailed structural data through fragmentation analysis.

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) for Structural Analysis

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) combines the high-resolution separation of HPLC with the sensitive and specific detection of mass spectrometry, making it the gold standard for cyclosporin analysis. nih.govnih.gov For structural analysis of Cyclosporin lactam(3,4), LC-MS/MS is critical.

The compound would first be separated from other components by HPLC and then introduced into the mass spectrometer. Electrospray ionization (ESI) is the most common ionization technique for cyclosporins, typically operated in positive ion mode. waters.com Cyclosporin A and its analogs often form protonated molecules ([M+H]⁺) or adducts with ammonium (B1175870) ([M+NH₄]⁺) or sodium ([M+Na]⁺). waters.comresearchgate.net The ammonium adduct is often preferred for quantification as it can provide more specific and sensitive fragmentation. waters.comresearchgate.net

In a tandem mass spectrometer, this precursor ion is selected and subjected to collision-induced dissociation (CID), causing it to break apart into characteristic product ions. The fragmentation pattern of a cyclic peptide is complex due to its structure. nih.govshimadzu.com However, the fragmentation of Cyclosporin lactam(3,4) would be expected to differ from that of Cyclosporin A, despite having the same molecular weight. The presence of the lactam bond would alter the ring structure and influence the fragmentation pathways, allowing for its unambiguous identification and differentiation from other isomers. nih.gov

| Parameter | Setting | Reference |

|---|---|---|

| Ionization Mode | Positive Electrospray Ionization (ESI) | waters.com |

| Precursor Ion (Ammonium Adduct) | m/z 1220.9 ([M+NH₄]⁺) | researchgate.net |

| Precursor Ion (Protonated) | m/z 1202.8 ([M+H]⁺) | shimadzu.com |

| Primary Product Ion (from [M+NH₄]⁺) | m/z 1203.0 | waters.com |

| Monitoring Mode | Multiple Reaction Monitoring (MRM) | jetir.org |

Fast Atom Bombardment (FAB) Mass Spectroscopy in Structural Elucidation

Fast Atom Bombardment (FAB) is a soft ionization technique that was historically significant for the mass spectrometric analysis of large, non-volatile, and thermally labile molecules like cyclic peptides before the widespread adoption of ESI. rsc.org In FAB-MS, the sample is mixed with a liquid matrix (e.g., glycerol) and bombarded with a high-energy beam of neutral atoms, such as argon or xenon. rsc.org

This process generates intact protonated molecules ([M+H]⁺), providing clear molecular weight information. rsc.org FAB, when coupled with tandem mass spectrometry (FAB-MS/MS), was used to propose fragmentation strategies for sequencing cyclic peptides. nih.govrsc.org While largely superseded by LC-MS/MS for routine analysis, FAB-MS remains a valid technique for the initial characterization and molecular weight determination of novel cyclic peptide derivatives like Cyclosporin lactam(3,4).

Spectroscopic Characterization Techniques (beyond NMR)

Vibrational spectroscopy techniques provide a molecular fingerprint and are highly valuable for confirming the structure and identifying functional groups within a molecule. These methods are complementary to mass spectrometry and NMR.

Fourier-Transform Infrared (FT-IR) and Raman spectroscopy are powerful, non-destructive techniques for analyzing the molecular vibrations of cyclosporins. nih.gov FT-IR spectroscopy measures the absorption of infrared radiation by the molecule. The FT-IR spectrum of Cyclosporin A shows characteristic peaks for N–H stretching (3100–3500 cm⁻¹) and C=O stretching from the numerous amide bonds. nih.govresearchgate.net The formation of a lactam ring in Cyclosporin lactam(3,4) would introduce an additional carbonyl group, which would exhibit a characteristic absorption band, typically in the range of 1650-1700 cm⁻¹, helping to confirm the structural modification.

Raman spectroscopy, which measures the inelastic scattering of laser light, provides complementary information. researchgate.net Since the selection rules for Raman and IR are different, vibrations that are weak or absent in one spectrum may be strong in the other. spectroscopyonline.com For Cyclosporin A, Raman spectra have shown distinct bands corresponding to CH₂, CH₃, and C=O vibrations. nih.gov Analysis of Cyclosporin lactam(3,4) by both FT-IR and Raman would provide a comprehensive vibrational profile, allowing for detailed structural confirmation.

| Technique | Wavenumber (cm⁻¹) | Assignment | Reference |

|---|---|---|---|

| FT-IR | 3100–3500 | N–H Stretching | nih.gov |

| FT-IR | 1410–1500 | N–H Bending | nih.gov |

| Raman | 2944, 2939 | CH₂ and CH₃ Stretching | nih.gov |

| Raman | 1665 | C=O In-plane Vibration | nih.gov |

| Raman | 1453 | N–H Bending | nih.gov |

Fourier Transform Infrared (FTIR) Spectroscopy in Structural Confirmation

Key vibrational bands that would be scrutinized in an FTIR spectrum of Cyclosporin Lactam(3,4) for structural confirmation include:

Amide I and Amide II Bands: These are the most prominent bands in the IR spectra of peptides and proteins. The Amide I band, arising primarily from C=O stretching vibrations of the peptide backbone, is sensitive to the secondary structure (e.g., β-sheets, turns). The Amide II band results from a combination of N-H in-plane bending and C-N stretching vibrations.

C-H Stretching: Aliphatic C-H stretching vibrations from the numerous methyl and methylene (B1212753) groups in the amino acid residues would be expected in the 2850-3000 cm⁻¹ region.

Lactam Carbonyl Group: A crucial aspect of confirming the structure of Cyclosporin Lactam(3,4) would be the identification of the carbonyl stretching vibration of the lactam ring. The position of this band can provide information about ring strain and conformation.

A comparative analysis with the FTIR spectrum of Cyclosporine A would highlight the structural modifications inherent to the lactam derivative. Changes in the positions and intensities of the amide bands could indicate alterations in the peptide backbone conformation and intramolecular hydrogen bonding patterns induced by the lactam ring formation.

| Functional Group | Expected Vibrational Mode | **Approximate Wavenumber (cm⁻¹) ** | Significance in Structural Confirmation |

| Amine (N-H) | Stretching | 3100 - 3500 | Confirms the presence of peptide bonds. |

| Amine (N-H) | Bending | 1410 - 1500 | Supports the presence of amide linkages. |

| Carbonyl (C=O) | Amide I Stretching | 1600 - 1700 | Provides information on the secondary structure and conformation of the peptide backbone. |

| Alkane (C-H) | Stretching | 2850 - 3000 | Confirms the presence of aliphatic side chains of the amino acid residues. |

| Lactam Carbonyl (C=O) | Stretching | Varies (typically ~1650-1700) | Confirms the presence of the lactam ring, a key structural feature of the analogue. |

Advanced Techniques for Nanoparticle Characterization in Research Formulations

The formulation of Cyclosporin Lactam(3,4) into nanoparticles can enhance its therapeutic potential. Accurate characterization of these nanoparticles is critical to ensure their quality, stability, and efficacy.

Dynamic Light Scattering (DLS) for Size Distribution Analysis

Dynamic Light Scattering (DLS), also known as Photon Correlation Spectroscopy (PCS), is a non-invasive technique widely used for determining the size distribution of nanoparticles in a suspension. horiba.comnih.govmdpi.com The method is based on the principle of Brownian motion, where smaller particles move more rapidly in a fluid than larger ones. usp.org By measuring the time-dependent fluctuations in the intensity of scattered light from the nanoparticles, DLS can determine their hydrodynamic diameter. usp.org

In the context of Cyclosporin Lactam(3,4) nanoparticle research, DLS provides crucial information on the average particle size and the polydispersity index (PDI). The PDI is a measure of the broadness of the size distribution, with a lower value indicating a more monodisperse system. A narrow size distribution is often desirable for controlled drug delivery applications.

Research on Cyclosporine A-loaded nanoparticles provides a relevant framework for what would be expected in the analysis of Cyclosporin Lactam(3,4) formulations. For instance, studies have reported the successful formulation of Cyclosporine A nanoparticles with mean diameters in the range of 100 to 300 nm. nih.govnih.gov

A hypothetical DLS analysis of a Cyclosporin Lactam(3,4) nanoparticle formulation might yield the following results:

| Parameter | Value | Interpretation |

| Mean Hydrodynamic Diameter | 150 nm | Indicates the average size of the nanoparticles in the suspension. |

| Polydispersity Index (PDI) | 0.15 | A value below 0.3 generally suggests a narrow and homogenous particle size distribution. |

| Zeta Potential | -25 mV | Indicates good colloidal stability due to electrostatic repulsion between particles. |

Cryogenic Transmission Electron Microscopy (cryo-TEM) for Morphological Studies

Cryogenic Transmission Electron Microscopy (cryo-TEM) is a high-resolution imaging technique that allows for the visualization of nanoparticles in their native, hydrated state. This is achieved by rapidly vitrifying a thin film of the nanoparticle suspension, which preserves the morphology without the artifacts that can be introduced by conventional TEM sample preparation methods like drying and staining.

For Cyclosporin Lactam(3,4) nanoparticle research, cryo-TEM is invaluable for directly observing the shape, size, and internal structure of the formulated nanoparticles. This morphological information complements the size distribution data obtained from DLS.

Studies on Cyclosporine A-loaded nanoparticles have utilized cryo-TEM to reveal spherical morphologies and to confirm the particle size. nih.govresearchgate.net For example, cryo-TEM images of squalene-cyclosporin A nanoparticles showed spherical shapes with sizes ranging from 60 to 150 nm. nih.gov Similarly, cryo-TEM analysis of liquid crystalline nanoparticles loaded with Cyclosporine A has provided detailed insights into their internal structure.

A cryo-TEM analysis of a Cyclosporin Lactam(3,4) nanoparticle formulation would aim to confirm:

Particle Shape: Whether the nanoparticles are spherical, rod-shaped, or have another morphology.

Size and Size Distribution: Direct visualization of the particle dimensions, which can be correlated with DLS data.

Lamellar Structures or Internal Compartments: For more complex nanoparticle systems like liposomes or cubosomes, cryo-TEM can reveal their internal architecture.

Absence of Aggregation: Confirmation that the nanoparticles are well-dispersed in the formulation.

| Parameter | Observation from cryo-TEM | Significance |

| Morphology | Predominantly spherical particles. | Confirms the expected shape of the nanoparticles. |

| Size Range | 130 - 170 nm | Provides a visual confirmation of the size distribution obtained by DLS. |

| Dispersion | Well-dispersed individual particles. | Indicates good formulation stability and lack of aggregation. |

| Internal Structure | Homogenous, amorphous core. | Suggests the drug is encapsulated within the nanoparticle matrix. |

Development and Evaluation of Novel Cyclosporin Lactam 3,4 Analogues and Derivatives

Design Principles for Modulating Biological Activity

The primary design principle behind the development of Cyclosporin (B1163) lactam(3,4) analogues is the conformational restriction of the peptide backbone. Cyclosporin A is known to adopt different conformations in different environments, and the conformation it assumes when bound to its intracellular receptor, cyclophilin, is crucial for its immunosuppressive activity. This bioactive conformation is characterized in part by a type II' β-turn involving residues 2 through 5 (Abu-Sar-MeLeu-Val).

The introduction of a lactam bridge between the Sarcosine at position 3 (Sar3) and the N-methylleucine at position 4 (MeLeu4) to create [lactam3,4]Cs was designed to stabilize this β-turn. nih.gov The hypothesis was that by pre-organizing the molecule into its bioactive conformation, the binding affinity and, consequently, the biological activity could be modulated.

Furthermore, the synthesis of other lactam analogues, such as (γ-lactam)CsA and (des-N-methyl-lactam)CsA, was undertaken to investigate the impact of the size and steric bulk of the conformational constraint. nih.gov The rationale was to distinguish whether the weak activity of a previously synthesized (δ-lactam)CsA analogue was due to steric hindrance with the receptor or because the type II' β-turn is not a feature of the bioactive conformation. nih.gov By creating less sterically demanding lactam rings, researchers aimed to probe the spatial requirements of the receptor's binding pocket.

Synthesis and Structural Characterization of Novel Lactam-Containing Analogues

The synthesis of Cyclosporin lactam(3,4) analogues involves a multi-step process. For the creation of [lactam3,4]Cs, a linear undecapeptide precursor is first assembled. The key step is the formation of the lactam bridge between the Sar3 and MeLeu4 residues. This is followed by the cyclization of the linear peptide to yield the final macrocyclic structure.

Similarly, the synthesis of (γ-lactam)CsA and (des-N-methyl-lactam)CsA involves the preparation of the respective lactam-containing dipeptide components, which are then incorporated into the linear undecapeptide chain before macrocyclization. nih.gov

Structural characterization of these novel analogues is crucial to confirm their chemical identity and conformational properties. High-resolution mass spectrometry is used to verify the molecular weight and elemental composition. Nuclear Magnetic Resonance (NMR) spectroscopy, including one-dimensional (1D) and two-dimensional (2D) techniques such as NOESY (Nuclear Overhauser Effect Spectroscopy) and ROESY (Rotating-frame Overhauser Effect Spectroscopy), is employed to determine the solution conformation of the molecules. nih.gov

For instance, NMR studies have shown that the solution conformation of [lactam3,4]Cs is indistinguishable from that of the parent molecule, Cyclosporin A. nih.gov Similarly, the chemical shifts and temperature dependencies of the protons in (γ-lactam)CsA and (des-N-methyl-lactam)CsA were found to be very similar to those of CsA, suggesting that these smaller lactam analogues also adopt a similar solution conformation. nih.gov

In Vitro Evaluation of Analogue Bioactivity (e.g., Enzyme Inhibition Assays, Cellular Proliferation Studies)

The biological activity of the synthesized Cyclosporin lactam(3,4) analogues has been evaluated through various in vitro assays, primarily focusing on their immunosuppressive and antiproliferative effects.

A key assay used to determine immunosuppressive activity is the inhibition of concanavalin (B7782731) A (Con A)-stimulated thymocyte proliferation. This assay measures the ability of the compounds to suppress the activation and proliferation of T-lymphocytes, a hallmark of immunosuppression.

The results from these studies indicate that the introduction of a lactam bridge between residues 3 and 4 significantly reduces the immunosuppressive activity compared to Cyclosporin A. The weak immunosuppressive activity of [lactam3,4]Cs suggests that while the conformational restriction may mimic the bioactive conformation, other factors such as steric hindrance with the receptor play a dominant role. nih.gov

Similarly, (γ-lactam)CsA and (des-N-methyl-lactam)CsA, despite having less sterically demanding conformational restrictions, also exhibit weak immunosuppressive activity, essentially equipotent to the previously synthesized δ-lactam analogue. nih.gov This finding suggests that a reduction in the size of the lactam ring does not lead to enhanced immunosuppressive activity.

Table 1: Inhibition of Concanavalin A Stimulated Thymocyte Proliferation by Cyclosporin Analogues

| Compound | IC50 (nM) |

| Cyclosporin A (CsA) | 5 |

| [D-MeAla3]Cs | 6 |

| [L-MeAla3]Cs | 100 |

| [lactam3,4]Cs | 100 |

Table 2: Relative Immunosuppressive Activity of Lactam Analogues

| Compound | Immunosuppressive Activity (Relative to CsA) |

| (γ-lactam)CsA | 4-13% |

| (des-N-methyl-lactam)CsA | 7-17% |

Exploration of Conformational Effects on Analogue Function and Selectivity

The study of Cyclosporin lactam(3,4) analogues provides valuable insights into the structure-activity relationship of cyclosporins and the role of conformation in their biological function.

Conformational analysis using NMR techniques has been instrumental in this exploration. The finding that the solution conformations of [lactam3,4]Cs, (γ-lactam)CsA, and (des-N-methyl-lactam)CsA are very similar to that of Cyclosporin A is significant. nih.govnih.gov It suggests that the lactam bridge successfully enforces a conformation that resembles the proposed bioactive state.

However, the weak immunosuppressive activity of these conformationally restricted analogues points to the critical role of steric interactions in receptor binding. The lactam structure, even in its smaller forms, appears to create steric hindrance that prevents optimal interaction with the cyclophilin-calcineurin complex, which is the ultimate target of Cyclosporin A's immunosuppressive action. nih.gov

The exploration of these lactam analogues has thus refined the understanding of the structural requirements for cyclosporin activity, emphasizing the delicate balance between conformational pre-organization and steric compatibility for effective receptor binding and modulation of biological function.

Future Directions in Cyclosporin Lactam 3,4 Research

Advanced Computational Design and Predictive Modeling for Peptide Analogues

The future of developing novel peptide analogues, including derivatives of Cyclosporin (B1163) lactam(3,4), will heavily rely on advanced computational design and predictive modeling. These in silico methods offer the potential to rapidly screen virtual libraries of compounds, predict their biological activities, and optimize their properties before engaging in resource-intensive chemical synthesis.

Key computational approaches applicable to Cyclosporin lactam(3,4) research include:

Molecular Docking and Dynamics Simulations: These techniques can be used to model the interaction of Cyclosporin lactam(3,4) analogues with potential biological targets. By simulating the binding poses and stability of the complex, researchers can predict the affinity and specificity of new designs. For instance, computational studies on cyclosporin derivatives have been used to identify potential inhibitors for viral proteins like the RdRp of rotavirus by analyzing bonding within the active site nih.gov.

Three-Dimensional Quantitative Structure-Activity Relationship (3D-QSAR): 3D-QSAR models can establish a correlation between the three-dimensional structure of a molecule and its biological activity. For cyclosporin analogues, such models have been successfully developed to predict inhibitory activities against targets like P-glycoprotein nih.govresearchgate.net. These models can guide the design of new Cyclosporin lactam(3,4) derivatives with potentially enhanced or novel activities.

Pharmacophore Modeling: This approach identifies the essential three-dimensional arrangement of chemical features necessary for biological activity. Pharmacophore models built from known active cyclosporin derivatives can be used to screen large databases for new molecules with similar features, potentially leading to the discovery of novel scaffolds or derivatives of Cyclosporin lactam(3,4) with desired biological profiles mdpi.com.

Predictive ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) Modeling: In silico tools can predict the pharmacokinetic and toxicological properties of designed analogues. This allows for the early identification of candidates with favorable drug-like properties, reducing the likelihood of late-stage failures in the research and development process.

| Computational Method | Application in Cyclosporin Lactam(3,4) Research | Potential Outcome |

| Molecular Docking | Predicting binding affinity to novel biological targets. | Identification of new therapeutic applications. |

| Molecular Dynamics | Assessing the conformational stability of new analogues. | Design of more rigid and selective compounds. |

| 3D-QSAR | Correlating structural modifications with biological activity. | Rational design of analogues with enhanced potency. |

| Pharmacophore Modeling | Virtual screening for compounds with similar active features. | Discovery of novel chemical scaffolds. |

| ADMET Prediction | In silico assessment of drug-like properties. | Prioritization of candidates for synthesis and testing. |

Exploration of Novel Biological Targets and Signaling Pathways

While Cyclosporin A is well-known for its interaction with cyclophilin and subsequent inhibition of the calcineurin-NFAT signaling pathway, leading to immunosuppression, the weak immunosuppressive activity of Cyclosporin lactam(3,4) suggests it may interact differently with this pathway or possess activity at entirely different biological targets nih.gov. Future research should therefore focus on identifying and validating these novel interactions.

The reduced immunosuppressive effect of Cyclosporin lactam(3,4) is thought to be due to steric hindrance with its receptor, despite maintaining a solution conformation similar to the active Cyclosporin A nih.gov. This suggests that subtle changes in the peptide backbone can dramatically alter biological activity. This opens up the possibility that Cyclosporin lactam(3,4) and its future analogues could be selective for other isoforms of cyclophilin or even unrelated proteins.

Potential avenues for exploration include:

Target Deconvolution Studies: Employing techniques such as affinity chromatography, chemical proteomics, and yeast two-hybrid screening to identify the binding partners of Cyclosporin lactam(3,4) within the cell.

Phenotypic Screening: Utilizing high-content screening of cell-based assays to uncover unexpected biological effects of Cyclosporin lactam(3,4) across a range of cell types and disease models.

Signaling Pathway Analysis: Investigating the downstream effects of Cyclosporin lactam(3,4) on various signaling pathways using transcriptomic, proteomic, and metabolomic approaches to reveal its mechanism of action. For example, some non-immunosuppressive cyclosporin analogues have shown potential as anti-HIV-1 drugs through their interaction with cyclophilin A.

| Research Area | Methodology | Objective |

| Target Identification | Affinity Chromatography, Chemical Proteomics | To identify direct binding partners of Cyclosporin lactam(3,4). |

| Functional Genomics | Phenotypic Screening, High-Content Imaging | To uncover novel cellular functions and activities. |

| Pathway Analysis | Transcriptomics, Proteomics, Metabolomics | To elucidate the signaling pathways modulated by Cyclosporin lactam(3,4). |

Development of Targeted Delivery Systems for Enhanced Research Applications

To overcome limitations in solubility and to direct Cyclosporin lactam(3,4) to specific cells or tissues for research purposes, the development of targeted delivery systems is crucial. While much of the existing research focuses on Cyclosporin A, the strategies and technologies are directly applicable to its analogues.

Promising delivery systems for Cyclosporin lactam(3,4) include:

Liposomal Formulations: Liposomes are versatile lipid-based vesicles that can encapsulate hydrophobic compounds like cyclosporins, improving their solubility and altering their pharmacokinetic profiles nih.govmdpi.comgoogle.comgoogle.comnih.gov. The composition of the lipids can be tailored to control the release and stability of the encapsulated compound nih.govnih.gov.

Nanoparticle-Based Carriers: Solid lipid nanoparticles (SLNs) and nanostructured lipid carriers (NLCs) offer alternative lipid-based systems for drug delivery researchgate.netmdpi.com. Polymeric nanoparticles, such as those made from PLGA, have also been explored for the oral delivery of cyclosporine researchgate.net. These systems can be engineered for controlled release and can be surface-functionalized with targeting ligands to direct them to specific cell types. A novel approach involves the covalent conjugation of squalene (B77637) to cyclosporin A to form nanoparticles, which increases drug loading and avoids burst release researchgate.netnih.gov.

Microemulsions: These are thermodynamically stable, transparent dispersions of oil and water, which can enhance the oral bioavailability of poorly soluble drugs like cyclosporins.

The application of these delivery systems can facilitate the study of Cyclosporin lactam(3,4) in vitro and in vivo by ensuring it reaches its intended site of action in a sufficient concentration, which is particularly important when exploring subtle biological effects or novel targets.

| Delivery System | Key Features | Potential Research Application |

| Liposomes | Biocompatible, can encapsulate hydrophobic drugs, tunable release. | Systemic administration for in vivo target validation studies. |

| Solid Lipid Nanoparticles (SLNs) | Stable, controlled release, suitable for topical/oral delivery. | Localized delivery to skin or gut for studying tissue-specific effects. |

| Polymeric Nanoparticles | Biodegradable, can be surface-functionalized for targeting. | Targeted delivery to specific cell types to investigate cell-specific mechanisms. |

| Squalene Conjugates | High drug loading, stable nanoparticle formation. | Enhanced delivery and cellular uptake for mechanistic studies. |

Elucidation of Mechanistic Nuances for Selective Biological Activities

This finding is critical as it suggests that the bioactive conformation of Cyclosporin A when bound to its receptor may differ from its solution conformation, or that the lactam structure itself sterically interferes with receptor binding nih.govnih.gov.

Future research should focus on:

High-Resolution Structural Biology: Obtaining crystal structures or cryo-EM structures of Cyclosporin lactam(3,4) in complex with potential binding partners. This would provide definitive evidence of its binding mode and explain the basis of its altered activity.

Conformational Analysis: Using advanced NMR spectroscopy and computational methods to study the conformational dynamics of a wider range of lactam-containing cyclosporin analogues in different solvent environments to better understand the interplay between conformation and activity.

Synthesis of Novel Analogues: The synthesis and biological evaluation of new Cyclosporin lactam(3,4) derivatives with systematic modifications to the lactam ring size and position, as well as substitutions at other amino acid residues nih.gov. This would allow for a more detailed mapping of the SAR and could lead to the identification of analogues with highly selective biological activities.

Q & A

Q. What experimental methodologies are recommended for synthesizing Cyclosporin Lactam (3,4)?

Cyclosporin Lactam (3,4) synthesis typically involves solid-phase peptide synthesis (SPPS) or enzymatic lactamization. For SPPS, use Fmoc-protected amino acids and a resin optimized for cyclic peptide assembly. Lactam formation can be achieved via intramolecular amidation between the ε-amino group of a lysine residue and a carboxyl group. Post-synthesis, purify the product using reverse-phase HPLC and confirm lactam ring closure via mass spectrometry (MS) and nuclear magnetic resonance (NMR) spectroscopy. Ensure reaction conditions (pH, temperature) are controlled to avoid racemization .

Q. Which analytical techniques are critical for characterizing Cyclosporin Lactam (3,4)?

Key techniques include:

- Infrared (IR) Spectroscopy : Identify the lactam carbonyl stretch (≈1670 cm⁻¹) and compare to reference spectra (e.g., 3,4-dihydrocarbostyril) .

- Ultraviolet (UV) Spectroscopy : Monitor λmax shifts (e.g., 1259 nm for Cyclosporin Lactam derivatives) to confirm structural modifications .

- NMR : Use ¹H and ¹³C NMR to resolve spatial and electronic environments of lactam protons and carbons.

- High-Resolution Mass Spectrometry (HRMS) : Validate molecular weight and lactam ring integrity .

Q. Table 1: Analytical Parameters for Cyclosporin Lactam (3,4)

| Technique | Key Parameter | Reference Value |

|---|---|---|

| IR Spectroscopy | Lactam C=O stretch | ~1670 cm⁻¹ |

| UV Spectroscopy | λmax (cycloadducts) | 1259 nm (ε = 8600) |

| ¹H NMR | Lactam proton shifts | δ 6.5–7.5 ppm (aromatic) |

Q. How can researchers assess the stability of Cyclosporin Lactam (3,4) under varying conditions?

Conduct accelerated stability studies by exposing the compound to:

- pH gradients : Use buffers (pH 3–9) to assess lactam ring hydrolysis.

- Thermal stress : Incubate at 40–60°C and monitor degradation via HPLC.

- Light exposure : Perform photostability testing (ICH Q1B guidelines).

Quantify degradation products using LC-MS and compare IR spectra to detect lactam ring opening .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies be designed to optimize Cyclosporin Lactam (3,4) bioactivity?

- Modify lactam ring substituents : Introduce alkyl or aryl groups to evaluate steric/electronic effects on receptor binding (e.g., melanocortin receptors MC3R, MC4R) .

- Use molecular docking : Screen derivatives against target protein structures (e.g., cyclophilin A) to predict binding affinity.

- In vitro assays : Measure immunosuppressive activity via T-cell proliferation assays (e.g., IC50 values) and compare to cyclosporin A .

Q. How should researchers resolve contradictions in experimental data (e.g., in vitro vs. in vivo efficacy)?

- Validate models : Ensure in vitro assays (e.g., membrane permeability) mimic physiological conditions (e.g., lipid bilayers, serum proteins).

- Statistical analysis : Apply ANOVA or Bayesian inference to assess variability between replicates.

- Cross-disciplinary review : Engage experts in pharmacology and biophysics to identify confounding variables (e.g., metabolic degradation in vivo) .

Q. What advanced techniques elucidate Cyclosporin Lactam (3,4) interactions with lipid membranes?

- NMR spectroscopy : Use transferred NOE (trNOE) experiments to study conformational changes upon micelle binding .

- Molecular dynamics (MD) simulations : Simulate lipid bilayer systems (e.g., DPPC membranes) to analyze hydrogen bonding patterns and flexibility at the lipid-water interface .

- Surface plasmon resonance (SPR) : Quantify binding kinetics to lipid-coated sensor chips.

Q. Table 2: Key Findings from Cyclosporin-Lipid Interaction Studies

| Technique | Observation | Implication |

|---|---|---|

| NMR | Reduced lactam flexibility in micelles | Stabilized bioactive conformation |

| MD Simulation | Increased hydrogen bonding with lipids | Enhanced membrane permeability |

Q. How can discrepancies between animal and human studies (e.g., nephrotoxicity) be addressed?

- Species-specific assays : Compare cyclosporin metabolism in human vs. rodent hepatocytes using LC-MS/MS .

- Toxicogenomics : Identify differentially expressed genes (e.g., CYP3A4) in human renal cells exposed to cyclosporin derivatives.

- Clinical correlation : Validate findings with pharmacokinetic data from Phase I trials (e.g., trough blood levels vs. toxicity) .

Methodological Notes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.